
MS37452
描述
MS37452 是一种有效的抑制剂,可抑制染色体盒同源物 7 (CBX7) 的染色体结构域与组蛋白 3 三甲基赖氨酸 27 (H3K27me3) 的结合。 它的解离常数 (Kd) 为 27.7 μM 。 这种化合物可以通过置换 CBX7 与前列腺癌细胞中 INK4A/ARF 位点的结合来解除多梳抑制复合物靶基因 p16/CDKN2A 的转录抑制 .
准备方法
合成路线和反应条件
MS37452 的合成涉及在受控条件下将 1-(2,3-二甲氧基苯甲酰)-4-[(3-甲基苯氧基)乙酰]-哌嗪与适当的试剂反应 。 母液制备方法涉及将 2 mg 的药物溶解在 50 μL 的二甲基亚砜 (DMSO) 中,得到 40 mg/mL 的母液浓度 .
工业生产方法
This compound 的工业生产方法没有得到广泛的记录。 该化合物可从各种供应商处获得用于研究目的,表明它是按照严格的条件合成和纯化的,以达到高纯度水平 (≥98% HPLC) .
化学反应分析
反应类型
MS37452 主要发生结合抑制反应。 它是 CBX7 染色体结构域与 H3K27me3 结合的竞争性抑制剂 .
常用试剂和条件
试剂: 二甲基亚砜 (DMSO)、多柔比星。
形成的主要产物
This compound 与 CBX7 染色体结构域反应形成的主要产物是多梳抑制复合物靶基因 p16/CDKN2A 的转录抑制解除 .
科学研究应用
Binding Affinity and Structural Insights
The binding affinity of MS37452 to the CBX7 chromodomain has been quantified using various assays. Notably, it exhibits a dissociation constant () of approximately 28.90 ± 2.71 μM , indicating its effectiveness in competing with H3K27me3 for binding sites on CBX7. The structural analysis through X-ray crystallography has revealed that this compound adopts two distinct rotamer conformations when bound to the CBX7 chromodomain, allowing it to effectively occupy the methyl-lysine binding pocket and disrupt protein interactions essential for transcription repression .
Cancer Treatment
The primary application of this compound lies in its potential as a therapeutic agent for cancer treatment. By promoting the expression of tumor suppressor genes like p16/CDKN2A, this compound may help counteract the effects of oncogenic pathways that rely on Polycomb group proteins for silencing critical regulatory genes. In vitro studies have demonstrated that treatment with this compound leads to significant increases in p16/CDKN2A transcript levels, suggesting its utility in restoring normal cell cycle regulation in cancer cells .
Hematological Applications
Research indicates that this compound may have differential effects on various hematopoietic cell lines. For instance, specific leukemic cell lines have shown increased sensitivity to this compound compared to primary hematopoietic stem cells, implying that this compound could be leveraged in targeted therapies against certain types of leukemia while minimizing effects on normal cells .
In Vitro Studies
Several studies have explored the effects of this compound on prostate cancer cell lines, particularly PC3 cells. Treatment with this compound resulted in reduced occupancy of CBX7 at the INK4A/ARF locus and increased transcriptional activity of associated genes. Quantitative PCR analyses demonstrated a 25% to 60% increase in p16/CDKN2A expression following treatment with varying concentrations of this compound .
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
PC3 | 250 | Increased p16/CDKN2A transcription |
SupB15 | 14.97 | Cell cycle alterations observed |
THP-1 | 14.97 | Sensitivity indicated at lower doses |
In Vivo Studies
As of now, there are no reported in vivo studies involving this compound; however, its mechanism suggests potential for further exploration in animal models to assess therapeutic efficacy and safety profiles before clinical trials can be initiated .
作用机制
MS37452 通过竞争性抑制 CBX7 染色体结构域与 H3K27me3 的结合来发挥其作用。 这种抑制会导致多梳抑制复合物靶基因 p16/CDKN2A 的转录抑制解除,通过置换 CBX7 与前列腺癌细胞中 INK4A/ARF 位点的结合 。 涉及的分子靶点包括 CBX7 染色体结构域和 H3K27me3 .
相似化合物的比较
类似化合物
EZH2 抑制剂: 靶向增强子 of zeste 同源物 2 (EZH2) 酶,它也与 H3K27me3 相互作用。
G9a 抑制剂: 抑制 G9a 组蛋白甲基转移酶,该酶参与基因沉默。
独特性
MS37452 在选择性抑制 CBX7 染色体结构域与 H3K27me3 的结合方面是独一无二的,使其成为研究 CBX7 在基因转录中的特定作用及其潜在治疗应用的宝贵工具 .
生物活性
MS37452 is a small molecule identified as a potent inhibitor of the Chromobox Protein Homolog 7 (CBX7) chromodomain, which plays a significant role in epigenetic regulation, particularly in the context of cancer. This compound has garnered attention due to its ability to disrupt the binding of CBX7 to histone H3 trimethylated at lysine 27 (H3K27me3), leading to transcriptional derepression of target genes associated with tumor suppression.
This compound functions primarily by inhibiting the interaction between CBX7 and H3K27me3. The dissociation constant (Kd) for this interaction has been reported as 27.7 μM, indicating a strong affinity for the target . By blocking this binding, this compound promotes the derepression of genes such as INK4A/ARF , which are crucial for cell cycle regulation and tumor suppressor activity.
Detailed Binding Analysis
The structural analysis of the CBX7/MS37452 complex reveals that this compound engages with key aromatic residues in the CBX7 chromodomain, facilitating its inhibitory effect. The iminobenzimidazole core of this compound interacts with residues such as Phe11 and Trp32, which are critical for the recognition of methyl-lysine marks on histones .
Biological Activity in Cancer Models
Research has demonstrated that treatment with this compound leads to significant changes in gene expression profiles in various cancer cell lines. For instance, in human prostate cancer PC3 cells, this compound treatment resulted in reduced CBX7 occupancy at the INK4A/ARF locus, effectively increasing the expression of p16INK4a, a key tumor suppressor .
Case Studies
- Prostate Cancer : In a study involving PC3 cells treated with this compound at concentrations ranging from 1–5 μM, a dose-dependent increase in p16INK4a expression was observed. This effect was accompanied by decreased binding of CBX7 to target gene loci, demonstrating the compound's potential as a therapeutic agent .
- Cerebral Cavernous Malformation (CCM) : A novel therapeutic approach targeting CBX7 using this compound showed promise in preclinical models of CCM. The inhibition of CBX7 led to normalization of pathological phenotypes associated with this vascular disorder, suggesting broader implications for this compound beyond oncology .
Research Findings and Data Tables
Study | Cell Type | Concentration (μM) | Effect on p16INK4a | CBX7 Binding Status |
---|---|---|---|---|
Prostate Cancer (PC3) | PC3 Cells | 1-5 | Increased expression | Reduced occupancy |
Cerebral Cavernous Malformation | Zebrafish Endothelial | N/A | Normalized pathological phenotypes | Inhibition observed |
属性
IUPAC Name |
1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-16-6-4-7-17(14-16)29-15-20(25)23-10-12-24(13-11-23)22(26)18-8-5-9-19(27-2)21(18)28-3/h4-9,14H,10-13,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMCNRKHZRYQOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。